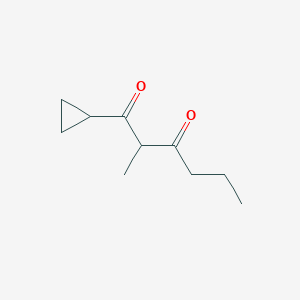

1-Cyclopropyl-2-methylhexane-1,3-dione

Beschreibung

1-Cyclopropyl-2-methylhexane-1,3-dione (CAS: 1047641-18-8) is a cyclic diketone with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.2 g/mol . Structurally, it features a hexane-1,3-dione backbone substituted with a cyclopropyl group at position 1 and a methyl group at position 2. This compound is primarily utilized as a drug impurity reference standard and a biopharmaceutical reagent, emphasizing its role in quality control and synthetic chemistry . Its synthesis and applications, however, are less extensively documented compared to other diketone derivatives, leaving gaps in understanding its full physicochemical and biological profile.

Eigenschaften

Molekularformel |

C10H16O2 |

|---|---|

Molekulargewicht |

168.23 g/mol |

IUPAC-Name |

1-cyclopropyl-2-methylhexane-1,3-dione |

InChI |

InChI=1S/C10H16O2/c1-3-4-9(11)7(2)10(12)8-5-6-8/h7-8H,3-6H2,1-2H3 |

InChI-Schlüssel |

FQKBFYUCSJIUHQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)C(C)C(=O)C1CC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Acid Chloride Intermediates

- Starting from commercially available cyclopropyl carboxylic acids, acid chlorides are prepared by reacting with thionyl chloride (SOCl2) in heptane solvent.

- A catalytic amount of N,N-dimethylformamide (DMF) is used to activate the reaction.

- The reaction is maintained at 65-70°C for approximately 3 hours until a clear solution forms.

- The solvent and excess reagents are removed by evaporation, yielding crude acid chlorides for subsequent use.

Preparation of Enolate Intermediates

- 1,3-Cyclohexanedione is treated with potassium carbonate in acetonitrile solvent.

- The mixture is stirred at 25-30°C for 2 to 3 hours, generating the enolate species.

Formation of Enol Esters

- The acid chloride solution in acetonitrile is slowly added to the enolate slurry at 25-30°C.

- The mixture is stirred for 1 hour to form the enol ester intermediate.

- The enol ester can be isolated by recrystallization or used directly in the next step.

Rearrangement to Triketone Using DMAP

- The enol ester is treated with Dimethyl amino pyridine (DMAP) and heated to 50-70°C for 7-8 hours.

- This step induces rearrangement of the enol ester to the triketone compound.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is acidified with 2N hydrochloric acid and extracted with dichloromethane.

- The organic layer is evaporated to isolate the final triketone product.

This method avoids the use of hazardous cyanide reagents traditionally employed for this rearrangement, offering a safer and more environmentally friendly synthesis route.

Summary Table of Preparation Steps

| Step | Reactants/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Cyclopropyl carboxylic acid + SOCl2 + DMF (cat.) | Acid chloride formation at 65-70°C | Acid chloride intermediate |

| 2 | 1,3-Cyclohexanedione + K2CO3 + Acetonitrile | Enolate generation at 25-30°C | Enolate intermediate |

| 3 | Acid chloride + Enolate at 25-30°C | Formation of enol ester intermediate | Enol ester |

| 4 | Enol ester + DMAP, heated at 50-70°C for 7-8 hours | Rearrangement to triketone | 1-Cyclopropyl-2-methylhexane-1,3-dione |

Analytical and Characterization Techniques

- Purity and progress of reactions are monitored by Thin Layer Chromatography (TLC) on silica gel plates.

- Nuclear Magnetic Resonance (NMR) spectroscopy (300 MHz, CDCl3 solvent) is used for structural confirmation.

- Infrared (IR) spectroscopy using KBr pellets or CCl4 solution identifies functional groups.

- Melting points are recorded to assess compound purity.

- Extracted products are typically purified by recrystallization or column chromatography.

Research Findings and Notes

- The use of DMAP as a catalyst for the enol ester rearrangement is a significant improvement over traditional cyanide-based methods, reducing toxicity and handling risks.

- The synthesized triketone derivatives, including those structurally related to this compound, have demonstrated herbicidal activity, particularly against invasive weed species such as Parthenium hysterophorus.

- This class of compounds acts by inhibiting the HPPD enzyme, leading to bleaching and death of weeds.

- The synthetic approach is scalable and uses readily available reagents, making it suitable for agricultural chemical development.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopropyl-2-methylhexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-2-methylhexane-1,3-dione has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.

Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-2-methylhexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropyl group and diketone functionalities allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

- Molecular Formula : C₈H₁₂O₂ .

- Key Features : A cyclohexane-1,3-dione derivative with two methyl groups at position 3. Unlike the cyclopropyl substituent in the target compound, dimedone’s methyl groups enhance steric stability, reducing ring strain.

- Applications : Widely used as a chelating agent and in the synthesis of heterocyclic compounds.

- Toxicity : Exhibits moderate ecotoxicity (LC₅₀ for fish: 11,500 mg/L) .

5a: 5,5-Dimethyl-2-(3-oxo-1-diphenyl-3-phenylpropyl)cyclohexane-1,3-dione

- Molecular Formula : C₂₉H₂₈O₃ .

- Key Features : Aryl-substituted derivative with diphenylpropyl and methyl groups. The bulky aromatic substituents increase molecular weight (424.5 g/mol) and likely enhance lipophilicity.

- Synthesis : Yield of 69% via condensation and recrystallization .

- Spectroscopic Data : IR C=O stretches at 1705.07 cm⁻¹ and 1678.07 cm⁻¹, slightly lower than dimedone due to electronic effects of aryl groups .

5c and 5d: Bromophenyl-Substituted Derivatives

- Molecular Formula : C₂₉H₂₇BrO₃ .

- Key Features : Bromine atoms at para or ortho positions on the phenyl ring introduce electronegative and steric effects.

- Synthesis Yields : 84% (5c) and 78% (5d), suggesting bromine position minimally affects reaction efficiency .

- Biological Activity : Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL), linked to halogen-enhanced membrane disruption .

Functional Analogues: Hexane-1,3-dione Derivatives

5-Methylhexane-1,3-dione and 5,5-Dimethylhexane-1,3-dione

- Key Features : Lack cyclopropyl groups but feature branched alkyl chains (isopropyl or tert-butyl).

Macrocyclic and Heterocyclic Diketones

Piperazine-2,3-dione Derivatives

- Structure : Contain a piperazine ring fused with diketone moieties.

- Lipophilicity : ClogP values (1.5–3.2) are higher than linear diketones, improving membrane permeability .

- Biological Activity : Anthelmintic effects against Enterobius vermicularis (EC₅₀: 12–45 µM), suggesting diketone positioning affects target specificity .

Indolin-1,3-dione Derivatives

- Key Features : Aromatic indole fused with diketone groups.

- Receptor Affinity : Low σ₁ receptor affinity (Kᵢ > 300 nM) but high σ₂ selectivity (Kᵢσ₂/Kᵢσ₁ > 72), contrasting with benzoxazolone derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings and Gaps

Synthetic Accessibility : Cyclopropyl-substituted diketones like this compound may require specialized synthetic routes compared to aryl-substituted analogues (e.g., 5a–5h), which are synthesized via condensation and recrystallization .

Biological Potential: While bromophenyl derivatives show antibacterial activity , the cyclopropyl variant’s bioactivity remains unexplored, suggesting a need for targeted assays.

Ecological Impact : Dimedone’s established ecotoxicity contrasts with the lack of data for this compound, underscoring regulatory gaps.

Biologische Aktivität

1-Cyclopropyl-2-methylhexane-1,3-dione (C10H16O2) is an organic compound notable for its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and potential applications in medicinal chemistry.

This compound is characterized by its unique cyclopropyl structure and diketone functionality. The molecular structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H16O2 |

| Molecular Weight | 168.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 64920491 |

Synthesis Methods

The synthesis of this compound has been explored through various methods. One notable approach involves the use of continuous flow synthesis techniques that optimize reaction conditions to enhance yield and efficiency. For instance, photocyclization reactions of diketones have been successfully employed to produce cyclopropane derivatives with high yields .

Antimicrobial Properties

Research indicates that compounds with diketone structures often exhibit antimicrobial activity. Studies have shown that this compound possesses significant inhibition against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial growth .

Anticancer Activity

Preliminary studies suggest that this compound could have anticancer properties. It may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial functions. This potential has made it a candidate for further research in cancer therapeutics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting possible applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological activities of diketones similar to this compound:

- Antimicrobial Study : A study demonstrated that diketones exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for clinical relevance .

- Cancer Cell Line Testing : In vitro studies using various cancer cell lines showed that the compound could significantly reduce cell viability at specific concentrations, indicating its potential as a chemotherapeutic agent .

- Inflammation Model : Animal models treated with the compound exhibited reduced inflammation markers compared to controls, supporting its role as an anti-inflammatory agent .

Q & A

Q. How to evaluate its potential as a pharmacophore in anticancer agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.